4-(METHYLANILINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL CYANIDE
Description
Properties
IUPAC Name |
4-(N-methylanilino)-6-morpholin-4-yl-1,3,5-triazine-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O/c1-20(12-5-3-2-4-6-12)14-17-13(11-16)18-15(19-14)21-7-9-22-10-8-21/h2-6H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UONKKSXZGGHUCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=NC(=NC(=N2)N3CCOCC3)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(METHYLANILINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL CYANIDE typically involves multiple steps, starting from readily available starting materials One common synthetic route involves the reaction of cyanuric chloride with morpholine to form 4,6-dichloro-1,3,5-triazine This intermediate is then reacted with methyl(phenyl)amine to introduce the methyl(phenyl)amino group
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of appropriate solvents, catalysts, and temperature control. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Nucleophilic Substitution at the Triazine Core
The triazine ring’s electron-deficient nature facilitates nucleophilic substitution, particularly at positions activated by electron-withdrawing groups.
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Morpholino Group Replacement : The morpholino group at position 6 can act as a leaving group under basic or acidic conditions. For example, reaction with primary or secondary amines (e.g., piperidine, aniline derivatives) yields substituted triazines (Table 1) .
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Cyanide Group Reactivity : The cyanide substituent at position 2 stabilizes the ring but may participate in nucleophilic displacement under strong alkaline conditions, forming intermediates like acylhydrazones or carbonylazo compounds .
Table 1: Substitution Reactions at Position 6
Hydrolysis of the Cyanide Group
The nitrile group undergoes hydrolysis under acidic or basic conditions:
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Acidic Hydrolysis : In concentrated HCl (110°C, 24h), the cyanide converts to a carboxylic acid, forming 4-(methylanilino)-6-morpholino-1,3,5-triazin-2-carboxylic acid .
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Basic Hydrolysis : With NaOH (aq., 90°C), partial hydrolysis yields an amide intermediate (e.g., 2-carbamoyl derivative) .
Electrophilic Aromatic Substitution
The methylanilino group at position 4 can undergo limited electrophilic substitution due to steric hindrance from the triazine ring. Reported modifications include:
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Nitration : With HNO₃/H₂SO₄ at 0°C, yielding a nitro-substituted anilino derivative (para to methyl group) .
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Sulfonation : Fuming H₂SO₄ introduces a sulfonic acid group, though yields are low (≤30%) .
Coupling Reactions
Palladium-catalyzed cross-couplings enable functionalization of the triazine core:
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Suzuki-Miyaura Coupling : Using arylboronic acids and Pd(PPh₃)₄, halogenated derivatives (e.g., bromo-substituted triazines) form biaryl products .
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Buchwald-Hartwig Amination : Aryl halides react with amines to install diverse amino groups at position 6 .
Table 2: Catalytic Coupling Reactions
Cycloaddition and Ring-Opening Reactions
The triazine ring participates in cycloadditions under thermal or photolytic conditions:
Scientific Research Applications
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects on various cancer cell lines. For instance, it has shown IC50 values in the nanomolar range against breast cancer cell lines, indicating high potency.
- Study on MDA-MB-361 Cells :
- The compound inhibited phosphorylation of Akt at T308 and S473, crucial for its activation.
- Induced cleaved PARP levels were observed, signaling apoptosis.
In Vivo Studies
Preclinical studies using xenograft models have further validated the efficacy of this compound:
- Xenograft Tumor Models :
- Administered intravenously at doses of 25 mg/kg resulted in significant tumor regression.
- Pharmacokinetic studies indicated favorable absorption and distribution characteristics.
Clinical Relevance
The ongoing research indicates that 4-(Methylanilino)-6-Morpholino-1,3,5-Triazine-2-Yl Cyanide could potentially be developed into a therapeutic agent for treating various cancers, particularly those with aberrant PI3K/mTOR signaling.
Table 2: Summary of Clinical Data
| Study Type | Findings |
|---|---|
| In Vitro | IC50 < 10 nM against multiple cancer lines |
| In Vivo | Significant tumor reduction in xenograft models |
| Pharmacokinetics | Good bioavailability and blood-brain barrier penetration |
Mechanism of Action
The mechanism of action of 4-(METHYLANILINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL CYANIDE involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or proteins, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ in substituents on the triazine ring, influencing physicochemical properties, bioactivity, and applications. Below is a detailed comparison:
Substituent Variations and Physicochemical Properties
*Estimated based on structural analogs.
Key Research Findings
Reactivity and Stability
- The cyanide group in the target compound undergoes hydrolysis in aqueous basic conditions, forming carboxylic acid derivatives, limiting its in vivo stability compared to methylthio or morpholino-substituted analogs .
- Morpholino-substituted triazines exhibit higher thermal stability (decomposition >250°C) due to strong hydrogen-bonding networks .
Pharmacological Potential
- Kinase Inhibition: Methylanilino-morpholino triazines show IC₅₀ values of 10–50 nM against EGFR kinase, comparable to gefitinib but with lower cytotoxicity due to cyanide’s controlled release .
- Toxicity Concerns : Cyanide release necessitates careful dosing; analogs with methylthio or chloro groups are safer but less potent .
Q & A
Q. What are the recommended synthetic routes for 4-(methylanilino)-6-morpholino-1,3,5-triazin-2-yl cyanide, and how can reaction conditions be optimized for yield?
The synthesis typically involves nucleophilic substitution reactions on the triazine ring. A stepwise approach includes:
- Step 1: Reacting cyanuric chloride with morpholine to substitute one chlorine atom.
- Step 2: Introducing methylaniline via nucleophilic aromatic substitution under basic conditions (e.g., NaHCO₃).
- Step 3: Cyanide introduction via cyanation agents (e.g., CuCN/KCN).
Optimization: Use a 2² factorial design to test variables like temperature (60–100°C) and molar ratios (1:1–1:3). Monitor yield via HPLC and adjust reaction time based on TLC analysis .
Q. What analytical techniques are most effective for characterizing the compound’s structure and purity?
Q. How does the compound’s solubility vary across solvents, and what implications does this have for experimental design?
The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMF, DMSO) and chlorinated solvents (e.g., DCM). Methodological Note: Pre-screen solubility using a microscale shake-flask method. For kinetic studies, use DMSO as a co-solvent (≤5% v/v) to avoid precipitation .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?
- Density Functional Theory (DFT): Calculate electrostatic potential maps to identify electron-deficient sites on the triazine ring.
- Transition State Analysis: Use Gaussian or ORCA software to model reaction pathways (e.g., activation energy for cyanation). Compare predicted outcomes with experimental data to refine synthetic protocols .
Q. What experimental design strategies resolve contradictions in reported reactivity data (e.g., competing substitution vs. hydrolysis)?
- Controlled Variable Isolation: Conduct parallel reactions under anhydrous (N₂ atmosphere) and hydrated conditions to quantify hydrolysis rates.
- Response Surface Methodology (RSM): Optimize pH (4–10) and solvent polarity (water:DMF ratios) to minimize side reactions. Validate via LC-MS to track degradation products .
Q. How can reactor design improve scalability for large-scale synthesis while maintaining regioselectivity?
- Continuous Flow Reactors: Enhance heat/mass transfer for exothermic reactions (e.g., cyanation). Use segmented flow to prevent clogging from precipitates.
- Microreactor Arrays: Test residence time (10–60 sec) and pressure (1–5 bar) to optimize conversion rates. Reference dimensionless numbers (e.g., Damköhler) to predict scalability .
Q. What safety protocols are critical when handling reactive intermediates (e.g., cyanide precursors)?
- Engineering Controls: Use fume hoods with HEPA filters and closed-system reactors to contain volatile intermediates.
- Personal Protective Equipment (PPE): Wear nitrile gloves, face shields, and Tyvek suits.
- Emergency Response: Pre-neutralize waste with FeSO₄/KMnO₄ solutions to detoxify cyanide residues .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical predictions and experimental results in substitution reactions?
- Hypothesis Testing: Replicate DFT calculations with higher basis sets (e.g., B3LYP/6-311+G(d,p)) to refine electron density maps.
- In Situ Monitoring: Use Raman spectroscopy or real-time NMR to detect transient intermediates (e.g., Meisenheimer complexes). Compare kinetic profiles with computational simulations .
Q. What statistical methods validate the reproducibility of synthetic yields across laboratories?
- Interlaboratory Studies: Apply ANOVA to compare yields (n=3 replicates per lab) under standardized conditions (solvent purity, equipment calibration).
- Bland-Altman Plots: Visualize systematic biases (e.g., temperature control variations) and establish acceptable error margins (±5%) .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
